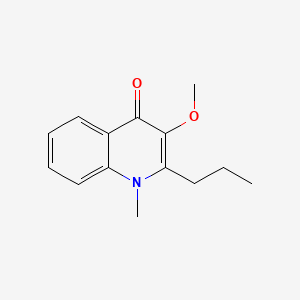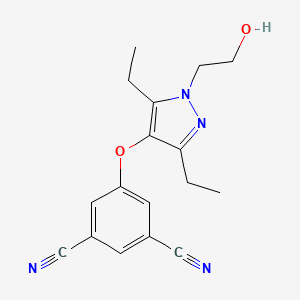
レルシビル
概要
説明
レルシビリンは、ヒト免疫不全ウイルス(HIV)感染症の治療のために開発された、新規の第2世代非ヌクレオシド系逆転写酵素阻害剤(NNRTI)です。 これは、逆転写酵素に独自の様式で結合し、独自の耐性プロファイルを呈します 。 レルシビリンは、第IIb相臨床試験で開発が中止されましたが、伝播したNNRTI耐性ウイルスに対する使用、および逐次NNRTI療法の候補として、可能性を示しています .
科学的研究の応用
Chemistry: Lersivirine’s unique binding properties make it a valuable compound for studying enzyme-inhibitor interactions.
Biology: It has been used in research to understand the mechanisms of HIV resistance and to develop new therapeutic strategies
Medicine: Lersivirine has shown potent antiretroviral activity against wild-type and clinically relevant NNRTI-resistant strains of HIV
作用機序
レルシビリンは、HIVの逆転写酵素に結合し、その活性を阻害し、ウイルスの複製を防ぐことで、その効果を発揮します 。 レルシビリンの酵素への結合は、酵素の機能を破壊する立体配座変化を誘発します。 この独自の結合メカニズムは、他のNNRTIと比較して、独自の耐性プロファイルを呈します .
類似の化合物との比較
レルシビリンは、以下の化合物など、NNRTIのクラスに属します。
- ネビラピン
- デラビルジン
- エファビレンツ
- エトラビリン
これらの化合物と比較して、レルシビリンは独自の結合メカニズムと耐性プロファイルを有しており、NNRTI耐性HIV株を治療するための貴重な候補です 。 レルシビリンの独特の特性と逐次療法の可能性は、NNRTIの中でレルシビリンの独自性を強調しています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Lersivirine plays a crucial role in inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is responsible for the replication of the viral genetic material. Lersivirine binds to the reverse transcriptase enzyme at a site distinct from the active site, causing a conformational change that inhibits the enzyme’s activity. This interaction prevents the synthesis of viral DNA from RNA, thereby halting the replication of the virus. Lersivirine interacts with various biomolecules, including the reverse transcriptase enzyme and other proteins involved in the viral replication process .
Cellular Effects
Lersivirine has significant effects on various types of cells and cellular processes. In HIV-infected cells, it inhibits the replication of the virus, leading to a reduction in viral load. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Lersivirine’s impact on cell signaling pathways includes the disruption of viral replication signals, which in turn affects the expression of genes involved in the viral life cycle. Additionally, Lersivirine influences cellular metabolism by altering the energy requirements of infected cells, leading to a decrease in viral replication .
Molecular Mechanism
The molecular mechanism of Lersivirine involves its binding to the reverse transcriptase enzyme of HIV-1. This binding occurs at a site distinct from the enzyme’s active site, known as the allosteric site. By binding to this site, Lersivirine induces a conformational change in the enzyme, rendering it inactive. This inhibition prevents the enzyme from synthesizing viral DNA from RNA, effectively halting the replication of the virus. Lersivirine’s unique binding interactions with the reverse transcriptase enzyme contribute to its potent antiretroviral activity and resistance profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lersivirine have been observed to change over time. Studies have shown that Lersivirine remains stable under various conditions, with minimal degradation over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained inhibition of viral replication and a reduction in viral load over time. The stability and long-term efficacy of Lersivirine make it a promising candidate for long-term antiretroviral therapy .
Dosage Effects in Animal Models
The effects of Lersivirine vary with different dosages in animal models. Studies have shown that at lower doses, Lersivirine effectively inhibits viral replication without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatocellular hypertrophy and thyroid gland follicular cell hypertrophy in rodents and dogs. These effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic use .
Metabolic Pathways
Lersivirine is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and uridine diphosphate glucuronosyltransferase (UGT) 2B7. These metabolic pathways involve the oxidation and glucuronidation of Lersivirine, leading to its clearance from the body. The involvement of these enzymes in the metabolism of Lersivirine affects its pharmacokinetics and overall efficacy. Understanding these metabolic pathways is crucial for optimizing the dosage and minimizing potential drug interactions .
Transport and Distribution
Lersivirine is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution. Lersivirine’s distribution within the body affects its localization and accumulation in target tissues, influencing its overall efficacy. The transport and distribution of Lersivirine are important factors in determining its therapeutic potential and optimizing its use in clinical settings .
Subcellular Localization
The subcellular localization of Lersivirine plays a significant role in its activity and function. Lersivirine is primarily localized in the cytoplasm, where it interacts with the reverse transcriptase enzyme of HIV-1. This localization is facilitated by specific targeting signals and post-translational modifications that direct Lersivirine to the appropriate cellular compartments. The subcellular localization of Lersivirine is crucial for its effective inhibition of viral replication and overall antiretroviral activity .
準備方法
レルシビリンの合成には、多段階のプロセスが必要です。 主要な合成経路の1つは、以下のステップを含みます :
ステップA: 5-ヒドロキシイソフタルニトリルを、塩基の存在下で4-ハロヘプタン-3,5-ジオンと反応させて、5-(2-オキソ-1-プロパノイルブトキシ)イソフタルニトリルを生成します。
ステップB: 5-(2-オキソ-1-プロパノイルブトキシ)イソフタルニトリルを、酸の存在下で2-ヒドラジノエタノールと反応させて、レルシビリンを生成します。
レルシビリンの工業生産方法には、塩基として1,8-ジアザビシクロ[5.4.0]ウンデク-7-エン(DBU)、溶媒としてアセトニトリルを使用します .
化学反応の分析
レルシビリンは、以下の化学反応を含む、さまざまな化学反応を起こします。
酸化: レルシビリンは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。
還元: レルシビリンに存在する官能基を修飾するために、還元反応を実施できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤があります。 これらの反応で形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
化学: レルシビリンの独自の結合特性は、酵素-阻害剤相互作用を研究するための貴重な化合物です。
生物学: レルシビリンは、HIVの耐性メカニズムを理解し、新しい治療戦略を開発するための研究に使用されてきました
医学: レルシビリンは、野生型および臨床的に関連するNNRTI耐性HIV株に対して強力な抗レトロウイルス活性を示しています
類似化合物との比較
Lersivirine belongs to the class of NNRTIs, which includes other compounds such as:
Compared to these compounds, lersivirine has a unique binding mechanism and resistance profile, making it a valuable candidate for treating NNRTI-resistant HIV strains . Its distinct properties and potential for sequential therapy highlight its uniqueness among NNRTIs .
特性
IUPAC Name |
5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-15-17(16(4-2)21(20-15)5-6-22)23-14-8-12(10-18)7-13(9-14)11-19/h7-9,22H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUZZJBAHRIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057881 | |
| Record name | Lersivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473921-12-9 | |
| Record name | Lersivirine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473921129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lersivirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lersivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LERSIVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3ZGC15A9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


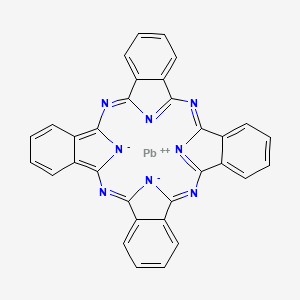
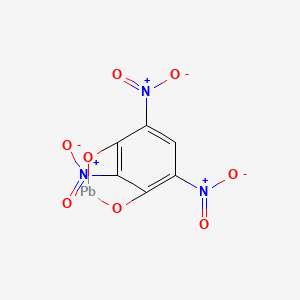


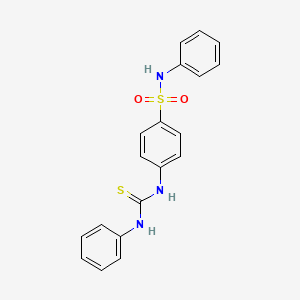

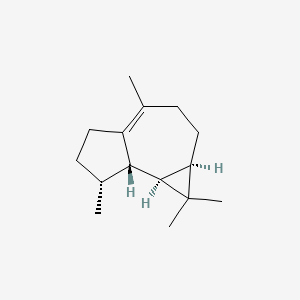

}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate](/img/new.no-structure.jpg)

